molecular formula C8H6BrCl2NO B11029180 N-(3-bromophenyl)-2,2-dichloroacetamide

N-(3-bromophenyl)-2,2-dichloroacetamide

Cat. No.: B11029180
M. Wt: 282.95 g/mol
InChI Key: YKPBSJGCUNZEEV-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2,2-dichloroacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a dichloroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2,2-dichloroacetamide typically involves the reaction of 3-bromoaniline with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-bromoaniline+dichloroacetyl chlorideThis compound+HCl\text{3-bromoaniline} + \text{dichloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-bromoaniline+dichloroacetyl chloride→this compound+HCl

The reaction is usually conducted in an inert solvent, such as dichloromethane, at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2,2-dichloroacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The compound can be reduced to form N-(3-bromophenyl)-2-chloroacetamide using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative reactions can convert the amide group to other functional groups, such as carboxylic acids, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of N-(3-bromophenyl)-2-chloroacetamide.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

N-(3-bromophenyl)-2,2-dichloroacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: It is used in studies to understand the interaction of brominated phenyl compounds with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2,2-dichloroacetamide is primarily based on its ability to interact with biological macromolecules. The bromine atom and the dichloroacetamide group can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, thereby exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-2,2-dichloroacetamide is unique due to the presence of both bromine and dichloroacetamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H6BrCl2NO

Molecular Weight

282.95 g/mol

IUPAC Name

N-(3-bromophenyl)-2,2-dichloroacetamide

InChI

InChI=1S/C8H6BrCl2NO/c9-5-2-1-3-6(4-5)12-8(13)7(10)11/h1-4,7H,(H,12,13)

InChI Key

YKPBSJGCUNZEEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C(Cl)Cl

Origin of Product

United States

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